molecular formula C15H17NO2S B7051571 3-(Quinolin-3-ylmethylsulfanyl)propyl acetate

3-(Quinolin-3-ylmethylsulfanyl)propyl acetate

Cat. No.: B7051571
M. Wt: 275.4 g/mol
InChI Key: LUJKXYOUPCGMFV-UHFFFAOYSA-N
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Description

3-(Quinolin-3-ylmethylsulfanyl)propyl acetate is an organic compound that features a quinoline ring attached to a propyl acetate group through a sulfanyl (thioether) linkage. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-3-ylmethylsulfanyl)propyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-3-ylmethylsulfanyl)propyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation (e.g., palladium on carbon)

    Substitution: Acidic or basic hydrolysis (e.g., hydrochloric acid, sodium hydroxide)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Alcohol derivatives

Mechanism of Action

The mechanism of action of 3-(Quinolin-3-ylmethylsulfanyl)propyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-3-ylmethylsulfanyl)propyl acetate is unique due to its combination of a quinoline ring and a thioether linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(quinolin-3-ylmethylsulfanyl)propyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12(17)18-7-4-8-19-11-13-9-14-5-2-3-6-15(14)16-10-13/h2-3,5-6,9-10H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJKXYOUPCGMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCSCC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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